Hydrobenzoin

Übersicht

Beschreibung

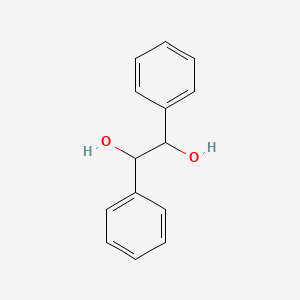

Hydrobenzoin, also known as 1,2-diphenylethane-1,2-diol, is an organic compound with the molecular formula C14H14O2. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents like ethanol and ether. This compound is a chiral molecule, meaning it exists in two enantiomeric forms: (R,R)-hydrobenzoin and (S,S)-hydrobenzoin. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydrobenzoin can be synthesized through several methods, including:

Reduction of Benzil: One common method involves the reduction of benzil (1,2-diphenylethane-1,2-dione) using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

Benzoin Condensation: Another method is the benzoin condensation, where benzaldehyde is converted to benzoin using a catalyst like thiamine (vitamin B1).

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of stilbene (1,2-diphenylethene) in the presence of a palladium or platinum catalyst. This method allows for the selective hydrogenation of the double bond to produce this compound with high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Hydrobenzoin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to benzil using oxidizing agents like nitric acid or copper(II) chloride.

Reduction: It can be further reduced to meso-hydrobenzoin using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions, such as the formation of esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, copper(II) chloride.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

Oxidation: Benzil.

Reduction: Meso-hydrobenzoin.

Substitution: Various esters and ethers depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Hydrobenzoin plays a crucial role in asymmetric synthesis, particularly in the preparation of pharmaceuticals and biologically active compounds.

- Chiral Catalysts : this compound derivatives are utilized as chiral ligands in transition metal-catalyzed reactions. For instance, they enhance enantioselectivity in reactions involving organolithium reagents and arene tricarbonylchromium complexes .

- Synthesis of Chiral Diols : A recent study highlighted the use of this compound in synthesizing chiral diols, showing that functionalized derivatives can improve diastereo- or enantioselectivity significantly .

Case Study: Enantioselective Reactions

In a study assessing the enantioselectivity of this compound derivatives, specific modifications at the ortho positions of the aromatic rings led to improved results in allylboration reactions, achieving up to 93% enantiomeric excess .

Photocatalytic Applications

Recent advancements have demonstrated this compound's potential in photocatalytic processes.

- Photocatalytic Reduction : this compound can be synthesized from benzaldehyde using carbon nanotubes (CNTs) under near-UV light irradiation. This method showcases a green approach to producing this compound with high conversion rates (99.6%) .

Mechanism Insights

The mechanism involves photo-excited conduction electron transfer facilitated by CNTs, highlighting the importance of light wavelength in optimizing the reaction conditions .

Enantioseparation Techniques

This compound is also significant in enantioseparation studies, where its behavior under various conditions is analyzed.

- Capillary Zone Electrophoresis : Research indicates that the migration behavior of this compound can be effectively separated using cyclodextrin complexation methods. The interaction between this compound-borate complexes and cyclodextrins plays a pivotal role in achieving effective enantioseparation .

Data Table: Binding Constants and Mobility Contributions

| Compound | Binding Constant (M^-1) | Mobility Contribution (%) |

|---|---|---|

| This compound-Borate Complex with SI-S-beta-CD | 1500 | 75 |

| This compound-Borate Complex with beta-CD | 800 | 25 |

Industrial Applications

In industrial settings, this compound serves as an intermediate for several chemical syntheses.

Wirkmechanismus

The mechanism of action of hydrobenzoin in chemical reactions often involves its ability to act as a chiral ligand or catalyst. In asymmetric synthesis, this compound can coordinate with metal ions to form chiral complexes that facilitate enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction and the role of this compound in the catalytic process .

Vergleich Mit ähnlichen Verbindungen

Hydrobenzoin is similar to other diols like benzoin and meso-hydrobenzoin. it is unique due to its chiral nature and the ability to exist in enantiomeric forms. This property makes this compound particularly valuable in asymmetric synthesis compared to its achiral counterparts .

Similar Compounds

Benzoin: 2-hydroxy-1,2-diphenylethanone.

Meso-hydrobenzoin: 1,2-diphenylethane-1,2-diol (achiral form).

This compound’s unique chiral properties and versatility in various chemical reactions make it a valuable compound in both research and industrial applications.

Biologische Aktivität

Hydrobenzoin, a diol derived from benzoin, has garnered attention for its biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound exists in two enantiomeric forms: (S,S)-hydrobenzoin and (R,R)-hydrobenzoin. The compound can be synthesized through various methods, including the reduction of benzil or benzoin using enzymatic or chemical methods. Notably, Talaromyces flavus has been identified as a biocatalyst that can selectively convert benzil to this compound under specific pH conditions, achieving high enantiomeric excess (ee) .

Biological Activity

This compound exhibits several biological activities, including:

- Antioxidant Properties : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage and may contribute to its potential therapeutic effects against various diseases.

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy varies depending on the concentration and the type of microorganism.

- Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxicity in cancer cell lines. For instance, in vitro studies using the HepG2 cell line have shown that this compound can inhibit cell proliferation at specific concentrations .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : this compound has been found to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.

- Interaction with Cellular Receptors : The compound may interact with various cellular receptors, modulating signaling pathways that are critical for cell survival and proliferation.

Case Studies

Several case studies highlight the biological activity of this compound:

- High-Throughput Screening Assays : A study developed a high-throughput screening method for assessing the enantiomeric excess and concentration of this compound using indicator displacement assays (IDAs). This approach successfully identified optimal receptor/indicator combinations for distinguishing between this compound's enantiomers .

- Cytotoxicity Studies : In a comparative study assessing various compounds' cytotoxic effects on different tumor cell lines, this compound demonstrated significant activity against HepG2 cells with an IC50 value indicating effective inhibition of cell viability .

- Antimicrobial Efficacy : A recent investigation evaluated this compound's antimicrobial properties against clinical isolates of bacteria and fungi. Results showed promising activity, suggesting potential applications in developing new antimicrobial agents .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870557 | |

| Record name | (+/-)-Dihydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

492-70-6, 579-43-1 | |

| Record name | Hydrobenzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobenzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrobenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Dihydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylethane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Hydrobenzoin?

A1: this compound has a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, ] Infrared spectroscopy reveals characteristic absorption bands, while NMR provides detailed information about the compound's structure and stereochemistry. [, ]

Q3: What are the different stereoisomers of this compound?

A3: this compound exists as three stereoisomers: (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and meso-hydrobenzoin. These stereoisomers exhibit different physical and chemical properties, making their separation and individual study crucial. [, , , ]

Q4: Can this compound be used as a chiral auxiliary in asymmetric synthesis?

A5: Yes, this compound and its derivatives have been widely employed as chiral auxiliaries in asymmetric synthesis. [, , , ] For example, it has proven valuable in the stereoselective synthesis of highly substituted pyrrolidines through 1,3-dipolar cycloaddition reactions. []

Q5: Are there specific examples of using this compound derivatives as ligands in asymmetric catalysis?

A6: Yes, this compound can be readily functionalized, leading to the development of various chiral ligands. A notable example is the synthesis of the chiral ligand Vivol through a directed ortho,ortho'-dimetalation strategy. [] These ligands, when complexed with transition metals like copper or titanium, can effectively catalyze enantioselective reactions, such as the asymmetric benzoylation of vicinal diols [, ] or the enantioselective oxidation of sulfides. []

Q6: Have computational methods been used to study this compound and its derivatives?

A7: Yes, computational chemistry plays a significant role in understanding the behavior of this compound. For example, Density Functional Theory (DFT) calculations were employed to investigate the selectivity of Lewis acid-assisted electrophilic fluorine-catalyzed pinacol rearrangements of this compound substrates. [] Furthermore, molecular modeling techniques, particularly grand canonical Monte Carlo and molecular dynamics simulations, have provided valuable insights into the enantioselective separation of molecules like valinol using chiral-modified zeolite HY containing this compound as a chiral modifier. []

Q7: How do structural modifications of this compound impact its activity and properties?

A8: Modifying this compound's structure can significantly influence its reactivity and interactions with other molecules. For instance, introducing electron-withdrawing groups like nitro groups can increase the reactivity of its cyclic phosphate derivatives in alcoholysis reactions. [] Furthermore, the degree of substitution in sulfated β-cyclodextrin derivatives significantly affects enantioseparation selectivity for this compound and related compounds. []

Q8: Is there any information available on the environmental impact and degradation of this compound?

A11: While specific data on the environmental impact of this compound might be limited, it's crucial to consider the potential effects of its synthesis and disposal. Researchers and industries are increasingly focusing on developing sustainable synthetic routes and waste management strategies to minimize the ecological footprint of chemicals like this compound. [, ] This includes exploring alternative solvents, reducing waste generation, and developing efficient recycling methods. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.